NSC405640

Description

Historical Context and Evolution of Organotin Chemistry Research

The field of organotin chemistry, which studies compounds containing tin-carbon bonds, traces its origins to the mid-19th century. lupinepublishers.comlupinepublishers.comwikipedia.org In 1849, Edward Frankland isolated diethyltin (B15495199) diiodide, marking the discovery of the first organotin compound. lupinepublishers.comlupinepublishers.comwikipedia.org This was shortly followed by Löwig's 1852 report on the synthesis of alkyltin compounds from the reaction of alkyl halides with a tin-sodium alloy, an event often cited as the true beginning of organotin chemistry. lupinepublishers.comlupinepublishers.com The early 20th century saw significant advancements, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org By 1935, the body of literature on organotin chemistry had grown to several hundred publications, with key contributions from researchers like Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comlupinepublishers.com

A major resurgence in organotin chemistry occurred with the discovery of their industrial applications, such as stabilizers for polyvinyl chloride (PVC), biocides, and wood preservatives. lupinepublishers.comlupinepublishers.com This revival was significantly driven by the work of van der Kerk and his colleagues in the Netherlands. lupinepublishers.comlupinepublishers.com The 1960s brought another key development: the understanding that the tin atom in organotin compounds could have a coordination number greater than four. lupinepublishers.comlupinepublishers.com The first documented five-coordinate triorganotin halide complex was a trimethyltin (B158744) chloride pyridine (B92270) adduct, confirmed by X-ray crystallography. lupinepublishers.comlupinepublishers.com

Significance of Organotin Compounds in Scientific Inquiry

Organotin compounds are a widely studied class of organometallic compounds due to their diverse applications and interesting chemical properties. mdpi.com Their utility spans several major areas, including polymer stabilization, biocidal applications, and catalysis. lupinepublishers.com In polymer chemistry, diorganotin compounds, particularly dithiolates and carboxylates, are crucial as heat stabilizers for PVC. They function by removing unstable allylic chloride groups and neutralizing hydrogen chloride, thereby preventing polymer degradation. wikipedia.org This application alone accounts for a significant portion of annual tin consumption. wikipedia.org

The biological activity of organotin compounds is another area of intense scientific interest and is largely determined by the number and type of organic groups attached to the tin atom. mdpi.com This has led to extensive research into their potential as therapeutic agents, with studies exploring their use against cancer, cardiovascular diseases, HIV, and other conditions. mdpi.comscialert.net Furthermore, their catalytic properties are exploited in various organic reactions, such as the formation of polyurethanes and transesterification. wikipedia.org The ability of the tin atom to expand its coordination sphere allows for the formation of hypercoordinated compounds with unique reactivity, a subject of ongoing structural and mechanistic investigation. wikipedia.org

Diphenyltin (B89523) Dichloride as a Key Precursor in Organometallic Synthesis

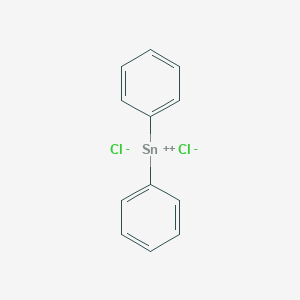

Diphenyltin dichloride, with the chemical formula (C₆H₅)₂SnCl₂, serves as a fundamental building block in the synthesis of a wide array of other organometallic compounds. pubcompare.airesearchgate.net Its two phenyl groups and two chlorine atoms attached to a central tin atom provide reactive sites for a variety of chemical transformations. cymitquimica.com The chlorine atoms can be readily substituted by other functional groups, allowing for the introduction of new ligands and the construction of more complex molecular architectures.

This reactivity makes diphenyltin dichloride a valuable precursor for creating novel organotin compounds with tailored properties for specific applications. pubcompare.ai For instance, it is a starting material for the synthesis of various diorganotin(IV) complexes, including those with carboxylate, hydroxamate, and thiosemicarbazone ligands. mdpi.comscialert.netsigmaaldrich.com These resulting compounds are then investigated for their potential in fields such as medicinal chemistry, materials science, and catalysis. mdpi.compubcompare.aibohrium.com The synthesis of adducts with Lewis bases is another important application, leading to compounds with higher coordination numbers and altered geometries around the tin center. scielo.brunits.it The versatility of diphenyltin dichloride as a precursor underscores its importance in the continued development of organotin chemistry.

Structure

2D Structure

Properties

IUPAC Name |

dichloro(diphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5.2ClH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXUHJXWYNONDI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074458 | |

| Record name | Dichlorodiphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-99-5 | |

| Record name | Diphenyltin dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyltin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPHENYLTIN DICHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dichlorodiphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodiphenylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLTIN DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y7MZ4K0DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations Involving Diphenyltin Dichloride

Direct Synthesis Routes of Diphenyltin (B89523) Dichloride

The most prevalent method for the industrial and laboratory-scale synthesis of diphenyltin dichloride involves the redistribution reaction, also known as the Kocheshkov redistribution. This reaction entails the comproportionation of tetraphenyltin (B1683108) (Ph₄Sn) with tin(IV) chloride (SnCl₄). By controlling the stoichiometry of the reactants, specifically a 2:1 molar ratio of tetraphenyltin to tin(IV) chloride, diphenyltin dichloride can be obtained as the primary product. This method is favored for its efficiency and selectivity in producing the desired diorganotin dihalide.

Another significant direct synthesis route is the alkylation or arylation of tin(IV) chloride using a suitable organometallic reagent. The Grignard reaction, employing phenylmagnesium bromide (PhMgBr), is a classic and widely used example. In this process, two equivalents of the Grignard reagent react with one equivalent of tin(IV) chloride, leading to the substitution of two chloride ions with phenyl groups. The reaction is typically conducted in an anhydrous ether solvent to ensure the stability of the Grignard reagent.

Synthesis of Diphenyltin(IV) Derivatives via Ligand Exchange Reactions

The chemical versatility of diphenyltin dichloride is most evident in its ligand exchange reactions. The tin-chlorine bonds are readily cleaved by a variety of ligands, leading to the formation of new diphenyltin(IV) derivatives. These reactions are driven by the formation of more stable bonds between the tin center and the incoming ligand, often accompanied by the precipitation of a salt, such as sodium chloride, which drives the reaction to completion.

Reactions with Dithiocarbamate (B8719985) Ligands

Diphenyltin dichloride readily reacts with dithiocarbamate salts to form diphenyltin(IV) dithiocarbamate complexes. researchgate.netmdpi.comsemanticscholar.orgmdpi.compreprints.org These reactions typically involve the in-situ formation of the dithiocarbamate ligand by reacting a secondary amine with carbon disulfide, followed by the addition of diphenyltin dichloride. researchgate.netmdpi.comsemanticscholar.orgmdpi.compreprints.org The dithiocarbamate ligand usually acts as a bidentate chelating agent, coordinating to the tin atom through both sulfur atoms. semanticscholar.org This results in the formation of stable, often crystalline, complexes with a distorted octahedral geometry around the tin center. semanticscholar.org The nature of the organic substituents on the dithiocarbamate nitrogen atom can be varied to fine-tune the properties of the resulting complex.

| Amine Used | Dithiocarbamate Ligand | Resulting Complex General Formula | Reference |

| N-methyl-N-hydroxyethylamine | N-methyl-N-hydroxyethyldithiocarbamate | [(C₆H₅)₂Sn(L)₂] | researchgate.net |

| Various secondary amines | Various dithiocarbamates | [(C₆H₅)₂Sn(S₂CNR'R'')₂] | semanticscholar.orgmdpi.compreprints.org |

Adduct Formation with Neutral Ligands

Diphenyltin dichloride, being a Lewis acid, can form adducts with a variety of neutral Lewis basic ligands without the displacement of the chloride ions. These reactions typically involve the coordination of the donor atom of the neutral ligand to the tin center, resulting in an expansion of the coordination number of the tin atom, often to five or six.

Examples of neutral ligands that form adducts with diphenyltin dichloride include those with oxygen and sulfur donor atoms. For instance, it reacts with the disulphoxide 2-phenyl-1,3-dithiane (B1581651) trans-1,trans-3-dioxide to form a pentacoordinate 1:1 adduct. scielo.br Similarly, adducts have been reported with triphenylphosphine (B44618) oxide (Ph₃PO) and dimethyl sulfoxide (B87167) (Me₂SO), where coordination occurs through the oxygen atom. dergipark.org.tr Adducts with nitrogen-containing neutral ligands such as 2,2'-bipyridyl and o-phenanthroline are also readily formed. dergipark.org.tr

| Neutral Ligand | Donor Atom(s) | Resulting Adduct | Coordination Geometry | Reference |

| 2-phenyl-1,3-dithiane trans-1,trans-3-dioxide | O | Ph₂SnCl₂·L | Pentacoordinate | scielo.br |

| Triphenylphosphine oxide | O | Ph₂SnCl₂·Ph₃PO | Pentacoordinate | dergipark.org.tr |

| Dimethyl sulfoxide | O | Ph₂SnCl₂·2Me₂SO | Hexacoordinate | dergipark.org.tr |

| 2,2'-bipyridyl | N, N | Ph₂SnCl₂·bipy | Hexacoordinate | dergipark.org.tr |

| o-phenanthroline | N, N | Ph₂SnCl₂·phen | Hexacoordinate | dergipark.org.tr |

Complexation with Nitrogen-Donor Ligands (e.g., Homopiperazine (B121016), Schiff Bases)

Diphenyltin dichloride reacts with a wide range of nitrogen-containing ligands to form stable complexes. These ligands can be simple cyclic amines or more complex Schiff bases.

Homopiperazine: The reaction of diphenyltin dichloride with 1,4-diazepane (homopiperazine) results in the formation of a 1:1 complex. scinito.ai Spectroscopic and analytical data indicate that the homopiperazine ligand coordinates to the tin atom through its nitrogen atoms. scinito.ai

Schiff Bases: Schiff bases, which are formed by the condensation of a primary amine and an aldehyde or ketone, are versatile ligands for the synthesis of organotin complexes. Diphenyltin dichloride reacts with bidentate and tridentate Schiff bases, leading to the formation of five- or six-coordinate complexes. researchgate.nettandfonline.com The coordination typically occurs through the azomethine nitrogen and a deprotonated hydroxyl group of the Schiff base. researchgate.nettandfonline.com The reaction is often carried out in the presence of a base to facilitate the deprotonation of the ligand.

| Nitrogen-Donor Ligand | Ligand Type | Resulting Complex | Coordination Number | Reference |

| Homopiperazine | Cyclic diamine | Ph₂SnCl₂(C₅H₁₂N₂) | - | scinito.ai |

| N-(salicylidene)anilines | Bidentate Schiff base | Ph₂SnCl₂(HOC₆H₄CH=NC₆H₄R)₂ | 6 | researchgate.net |

| N-(2-hydroxynaphthalen-3-ylamino)pent-3-en-2-one | Tridentate Schiff base | Ph₂Sn(L) | 5 | tandfonline.com |

Derivatization with Carboxylate Ligands (e.g., Benzoates, Dihydroxybenzoates)

Carboxylate ligands readily displace the chloride ions of diphenyltin dichloride to form diphenyltin(IV) carboxylates. These reactions are typically carried out by reacting diphenyltin dichloride with the sodium or potassium salt of the carboxylic acid, or by reacting diphenyltin dihydroxide (formed in situ from the dichloride) with the free carboxylic acid. researchgate.netresearchgate.netuum.edu.my

Benzoates: The reaction of diphenyltin dichloride with benzoic acid or its derivatives, such as 4-chlorobenzoic acid, yields diphenyltin(IV) benzoates. researchgate.netresearchgate.net These compounds have been characterized by various spectroscopic techniques.

Dihydroxybenzoates: Similarly, dihydroxybenzoic acids react with diphenyltin dichloride, typically via the intermediate diphenyltin dihydroxide, to form diphenyltin(IV) dihydroxybenzoates. uum.edu.my The carboxylate group coordinates to the tin center, and the hydroxyl groups can also be involved in bonding or intermolecular interactions.

| Carboxylate Ligand | Reaction Method | Resulting Complex | Reference |

| Benzoic acid | Reaction with diphenyltin dihydroxide | (C₆H₅)₂Sn(OOCC₆H₅)₂ | researchgate.netresearchgate.net |

| 4-Chlorobenzoic acid | Reaction with diphenyltin dihydroxide | (C₆H₅)₂Sn(OOCC₆H₄Cl)₂ | researchgate.net |

| o, m, p-Hydroxybenzoic acid | Reaction with diphenyltin dihydroxide | (C₆H₅)₂Sn(OOCC₆H₄OH)₂ | uum.edu.my |

Reactions with other Organic Moieties (e.g., 2-mercapto-6-nitrobenzothiazole (B1348667), Dioximes)

Diphenyltin dichloride also serves as a precursor for the synthesis of complexes with other interesting organic ligands containing various donor atoms.

2-mercapto-6-nitrobenzothiazole: The reaction of diphenyltin dichloride with the sodium salt of 2-mercapto-6-nitrobenzothiazole yields a pentacoordinate complex, Ph₂Sn(Cl)[S(C₇H₃N₂O₂S)]. ingentaconnect.comcdnsciencepub.com In this complex, the ligand coordinates to the tin atom through the sulfur atom. ingentaconnect.comcdnsciencepub.com

Dioximes: Diorganotin(IV) dichlorides, including diphenyltin dichloride, react with vic-dioximes such as (2H)-1,4-benzothiazine-2,3-(4H)-dione dioxime. ajol.info This reaction leads to the formation of 1:1 complexes where the dioxime ligand coordinates to the tin atom. ajol.info Another example involves the reaction with acenaphthenequinone (B41937) monooxime, which can produce both 1:1 and 1:2 complexes depending on the molar ratio of the reactants. researchgate.net

| Organic Moiety | Ligand Type | Resulting Complex | Reference |

| 2-mercapto-6-nitrobenzothiazole | Thiol | Ph₂Sn(Cl)[S(C₇H₃N₂O₂S)] | ingentaconnect.comcdnsciencepub.com |

| (2H)-1,4-benzothiazine-2,3-(4H)-dione dioxime | vic-Dioxime | [Ph₂SnCl₂(H₂L)] | ajol.info |

| Acenaphthenequinone monooxime | Monooxime | Ph₂Sn(L)Cl or Ph₂SnL₂ | researchgate.net |

Novel Synthetic Approaches and Green Chemistry Considerations

Recent advancements in synthetic organotin chemistry have focused on developing more efficient and environmentally benign methodologies. These approaches aim to provide access to complex organotin structures, such as stannepines, and to create functionalized derivatives through controlled insertion reactions.

Insertion Techniques in Organotin Synthesis

The insertion of molecules like carbon disulfide into Sn-N bonds is a powerful method for synthesizing dithiocarbamate complexes. This technique has been successfully applied to diphenyltin dichloride to prepare a range of diphenyltin(IV) dithiocarbamate compounds. The general synthetic scheme involves the in situ reaction of an amine with carbon disulfide to form the dithiocarbamate ligand, which then reacts with diphenyltin dichloride. ubbcluj.roniscpr.res.in

The reaction is typically carried out in ethanol (B145695) at low temperatures (e.g., 277 K) and proceeds via the insertion of CS₂ into the tin-amine bond that is transiently formed. ubbcluj.ro This method is advantageous as it often leads to stable, solid products in good yields. The resulting diphenyltin(IV) dithiocarbamate compounds have been characterized by various spectroscopic methods, confirming the formation of the desired products. ubbcluj.ro

Table 1: Synthesis of Diphenyltin(IV) Dithiocarbamates via Insertion Reaction ubbcluj.ro

| Reactants | Product General Formula | Physical State |

|---|

Note: R¹ and R² represent various alkyl or aryl groups from the starting amine.

Lithiation-Mediated Reactions for Stannepine Derivatives

The synthesis of seven-membered tin-containing heterocycles, known as stannepines, can be achieved using diphenyltin dichloride as a starting material through a lithiation-mediated pathway. A notable example is the synthesis of a diphenylstannepine derivative starting from (Z)-2,2'-dibromostilbene. ubbcluj.ro

The process involves a lithium-halogen exchange reaction where (Z)-2,2'-dibromostilbene is treated with tert-butyllithium (B1211817) (t-BuLi) at low temperature (-78°C) to generate a dilithiated intermediate. This intermediate is then trapped by the addition of diphenyltin dichloride, leading to the formation of the stannepine ring system. ubbcluj.ro This synthetic route provides a more direct alternative to methods that require the synthesis and subsequent modification of a dichlorostannepine. ubbcluj.ro

The resulting diphenylstannepine has been thoroughly characterized, including by single-crystal X-ray diffraction, which provides precise data on its molecular structure.

Table 2: Selected Structural Data for a Diphenylstannepine Derivative ubbcluj.ro

| Parameter | Value |

|---|---|

| ¹¹⁹Sn NMR Chemical Shift (δ, ppm) | -134.48 |

| Sn–C(stannepine) Bond Length (Å) | ~2.12 |

Mechanistic Studies of Diphenyltin Dichloride Reactions

Understanding the mechanisms of reactions involving diphenyltin dichloride is crucial for controlling product formation and designing new synthetic applications. Key areas of investigation include the cleavage of the robust tin-carbon bonds and the dynamics of ligand exchange at the tin center.

Investigation of Sn-C Cleavage Mechanisms

The cleavage of the tin-phenyl (Sn-C) bond in diphenyltin compounds is a significant degradation pathway and a subject of mechanistic inquiry. Studies have shown that this cleavage can be initiated by various means, including thermal stress, oxidative processes, and electrophilic attack. scielo.brfrontiersin.org

Theoretical calculations suggest that in certain oxidative environments, the Sn-C bond in diphenyltin can become elongated, leading to its direct cleavage. frontiersin.org The degradation of higher phenyltin compounds like triphenyltin (B1233371) often proceeds sequentially, forming diphenyltin and then monophenyltin, indicating a step-wise cleavage of the Sn-C bonds.

Electrophilic cleavage is a common mechanism, where reagents like halogens or strong acids attack the Sn-C bond. Studies on unsymmetrical tetraorganotins containing both phenyl and pentachlorophenyl groups have shown that the Sn-phenyl bond is preferentially cleaved by electrophiles like bromine, iodine, and interhalogens. niscpr.res.in This selectivity is attributed to the electronic effects of the substituents on the phenyl ring. The mechanism is generally considered to be an electrophilic substitution at the carbon atom of the phenyl ring attached to tin.

Recent research has also explored the role of reactive oxygen species, such as hydroxyl radicals (•OH), in the degradation process. It has been proposed that •OH can attack the benzene (B151609) ring on the organotin cation, contributing to the cleavage of the Sn-C bond. frontiersin.org

Ligand Exchange and Coordination Mechanism Analysis

Diphenyltin dichloride readily undergoes ligand exchange and adduct formation reactions with a variety of Lewis bases. These reactions have been extensively studied to understand the coordination chemistry of tin(IV). The central tin atom in diphenyltin dichloride can expand its coordination number from four to five or six upon reaction with donor ligands. scielo.brresearchgate.net

The interaction of diphenyltin dichloride with various bioligands and Schiff bases has been investigated using techniques like potentiometry and multinuclear NMR spectroscopy. researchgate.netjst.go.jptandfonline.com These studies allow for the determination of formation constants of the resulting complexes in solution and provide insights into which functional groups of the ligands are involved in binding to the tin center. jst.go.jp

X-ray crystallography has been instrumental in elucidating the solid-state structures of these coordination complexes. For instance, the reaction of diphenyltin dichloride with certain ligands can result in pentacoordinate 1:1 adducts with a trigonal bipyramidal geometry around the tin atom. scielo.brresearchgate.net In other cases, hexacoordinate complexes with an octahedral geometry are formed. tandfonline.comtandfonline.com

Table 3: Examples of Coordination Complexes formed from Diphenyltin Dichloride

| Reactant Ligand | Resulting Complex/Adduct | Coordination Geometry at Tin | Reference |

|---|---|---|---|

| 2-phenyl-1,3-dithiane trans-1-trans-3-dioxide | 1:1 Adduct | Pentacoordinate | scielo.br |

| 2-methoxy-l-[(4-chlorophenylimino)methyl]naphthalene | [LH⁺][Ph₂SnCl₃⁻] | Trigonal bipyramidal anion | tandfonline.com |

| 4-(2-hydroxynaphthalen-3-ylamino)pent-3-en-2-one | Diphenyltin(IV) Schiff base complex | Distorted trigonal bipyramid | tandfonline.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is a cornerstone in the characterization of organotin compounds, offering precise information on the molecular structure in solution. researchgate.netresearchgate.net For diphenyltin (B89523) dichloride and its complexes, ¹H, ¹³C, and ¹¹⁹Sn NMR are routinely employed to elucidate their structural features. researchgate.netresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the presence and environment of protons within diphenyltin dichloride and its complexes. In the ¹H NMR spectra of diphenyltin(IV) complexes, the signals corresponding to the phenyl groups attached to the tin atom typically appear as multiplets in the aromatic region, generally between δ 7.25 and 7.50 ppm. mdpi.com

Upon complexation with various ligands, such as those derived from amino acids or dithiocarbamates, the chemical shifts of the ligand's protons are altered, providing evidence of coordination. researchgate.netajol.info For instance, in a complex with (2H)-1,4-benzothiazine-2,3-(4H)-dione dioxime, the aromatic protons of the ligand shift slightly downfield upon complex formation. ajol.info Similarly, the formation of complexes with ligands like ibuprofen (B1674241) shows distinct proton signals that confirm the coordination of the ligand to the tin center. semanticscholar.org The integration of the proton signals in the spectra helps to confirm the stoichiometry of the resulting complexes. ajol.info

| Proton Type | Typical Chemical Shift (δ/ppm) | Description |

| Phenyl Protons (Sn-Ph) | 7.25 - 7.50 | Multiplets corresponding to the protons on the phenyl rings directly bonded to the tin atom. mdpi.com |

| Ligand Aromatic Protons | Variable (often > 6.8) | Signals from protons on aromatic rings within the coordinating ligand, which may shift upon complexation. ajol.info |

| Ligand Aliphatic Protons | Variable | Signals from non-aromatic protons in the ligand structure. semanticscholar.org |

| Exchangeable Protons (e.g., -OH, -NH) | Variable (often downfield) | Protons on hydroxyl or amine groups of the ligand, which can show shifts or broadening upon coordination. ajol.info |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of diphenyltin dichloride and its complexes. researchgate.netresearchgate.net The spectra reveal distinct signals for the carbon atoms of the phenyl groups and the coordinating ligand. In diphenyltin(IV) complexes, the carbon atoms of the phenyl rings attached to the tin atom typically show signals in the range of 124 to 150 ppm. mdpi.com

The chemical shifts of the ligand's carbon atoms often change upon coordination to the diphenyltin(IV) moiety. researchgate.net For example, the signals for carbon atoms involved in coordination, such as those in carboxylate or azomethine groups, can shift, indicating their interaction with the tin atom. researchgate.netbohrium.com This technique, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, helps to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, aiding in the complete structural assignment. libretexts.org

| Carbon Type | Typical Chemical Shift (δ/ppm) | Description |

| Phenyl Carbons (ipso) | ~150 | The carbon atom of the phenyl ring directly attached to the tin atom. mdpi.com |

| Phenyl Carbons (ortho, meta, para) | 124 - 140 | Carbon atoms within the phenyl rings. mdpi.com |

| Ligand Carbonyl/Carboxylate Carbons | ~170 - 180 | Carbonyl or carboxylate carbons in the ligand that often shift upon coordination. libretexts.org |

| Ligand Azomethine Carbons | ~145 - 165 | The C=N carbon in Schiff base ligands, which is sensitive to complexation. researchgate.net |

Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR) spectroscopy is arguably the most powerful tool for directly probing the coordination environment of the tin atom in organotin compounds. researchgate.net The ¹¹⁹Sn chemical shift (δ) is highly sensitive to the coordination number of the tin center. researchgate.net An increase in the coordination number leads to increased electron density at the tin nucleus, causing the resonance signal to shift to a higher field (more negative δ values). researchgate.net

For four-coordinate tetraorganotin compounds, chemical shifts typically appear between –50 and –200 ppm. In its complexes, diphenyltin dichloride commonly adopts five- or six-coordinate geometries. researchgate.net Five-coordinate diphenyltin(IV) complexes generally exhibit ¹¹⁹Sn NMR signals in the range of -90 to -190 ppm, while six-coordinate species resonate further upfield, typically from -210 to -400 ppm. researchgate.net The presence of a single peak in the ¹¹⁹Sn NMR spectrum suggests the existence of only one type of tin environment in the solution. researchgate.net This technique is crucial for determining the geometry of the complex in the solution state, which may differ from its solid-state structure. researchgate.net

| Coordination Number | Geometry | Typical ¹¹⁹Sn Chemical Shift (δ/ppm) |

| 4 | Tetrahedral | -50 to -200 |

| 5 | Trigonal Bipyramidal | -90 to -190 researchgate.net |

| 6 | Octahedral | -210 to -400 researchgate.net |

| 7 | Heptacoordinate | ~ -467 researchgate.netmdpi.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopies provide complementary information regarding the bonding and electronic structure of diphenyltin dichloride and its complexes.

Infrared (IR) spectroscopy is used to identify functional groups and probe the bonding within a molecule by analyzing its vibrational modes. libretexts.org In the IR spectra of diphenyltin dichloride and its complexes, characteristic bands associated with the diphenyltin(IV) moiety and the coordinated ligands are observed. researchgate.netajol.info

Key vibrations for the diphenyltin(IV) unit include the Sn-Ph (tin-phenyl) and Sn-Cl (tin-chlorine) stretching modes. The asymmetric (ν_as) and symmetric (ν_s) Sn-Ph stretching vibrations are typically found in the far-infrared region, with ν_as(Sn-Ph) around 285 cm⁻¹ and ν_s(Sn-Ph) near 232 cm⁻¹. dergipark.org.tr These bands are reported to be relatively insensitive to complex formation. dergipark.org.tr Other characteristic phenyl group vibrations, such as C-H deformation and ring vibrations, appear at higher wavenumbers (e.g., 1070, 1020, and 997 cm⁻¹). dergipark.org.tr

Upon complexation, the vibrational frequencies of the donor groups in the ligand (e.g., C=O, C=N, N-O) often shift, confirming their coordination to the tin atom. researchgate.netajol.info For example, a shift in the ν(C=N) band of a Schiff base ligand to a different frequency in the spectrum of the complex indicates the coordination of the imine nitrogen to the tin center. ajol.info The far-IR region is particularly useful for observing vibrations of bonds between metal atoms and ligands. libretexts.org

| Vibration | Typical Wavenumber (cm⁻¹) | Description |

| ν(OH), ν(NH) | 2800 - 3400 | Stretching vibrations of hydroxyl or amine groups in the ligand, which can shift or broaden upon coordination. ajol.info |

| ν(C=N) | ~1635 | Stretching vibration of the azomethine (imine) group in Schiff base ligands. ajol.info |

| Phenyl Ring Vibrations | 997 - 1070 | In-plane C-H deformation and ring vibrations of the phenyl groups. dergipark.org.trcdnsciencepub.com |

| Out-of-plane C-H Deformation | ~730, 965 | Bending vibrations of the C-H bonds in the phenyl rings. dergipark.org.tr |

| ν_as(Sn-Ph) | ~285 | Asymmetric stretching vibration of the tin-phenyl bond. dergipark.org.tr |

| ν_s(Sn-Ph) | ~232 | Symmetric stretching vibration of the tin-phenyl bond. dergipark.org.tr |

| ν(Sn-Cl) | ~330, 240 | Stretching vibrations of the tin-chlorine bonds. cdnsciencepub.com |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible radiation, which corresponds to electronic transitions between energy levels in a molecule. psu.edu This technique is used to characterize the optical and electronic properties of diphenyltin dichloride and its complexes. researchgate.net The absorption of UV radiation can induce transitions like π-π* and n-π* within the aromatic rings of the diphenyltin moiety and the attached ligands. researchgate.net

The UV-Vis spectra of diphenyltin(IV) complexes typically show absorption bands that can be attributed to the chromophoric groups within the ligands and the phenyl rings. researchgate.net The formation of a complex can lead to the appearance of new charge-transfer bands, often ligand-to-metal charge transfer (LMCT), or cause a shift (either blue or red) in the existing absorption bands of the ligand. ajol.infocdnsciencepub.com For example, titration of a ligand with diphenyltin dichloride can show changes in absorbance at specific wavelengths, which helps in studying the stoichiometry of the complex formation. ajol.info The electronic spectra provide insights into the coordination environment and the electronic interactions between the tin center and the ligands. researchgate.net

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | < 300 | Electronic transitions within the aromatic rings of the phenyl groups and/or the ligand. researchgate.net |

| n → π | ~275 - 350 | Electronic transitions involving non-bonding electrons (e.g., on O, N, S atoms in the ligand) to anti-bonding π* orbitals. researchgate.net |

| Charge Transfer (CT) | Variable | Transitions involving the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa. These are often indicative of complex formation. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of diphenyltin dichloride and for gaining insights into its chemical behavior through the analysis of its fragmentation patterns under various ionization conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS) has been employed to study the behavior of diphenyltin dichloride in solution and to investigate reaction mechanisms. nih.gov For instance, ESI-MS analyses have been used to understand the interaction of diphenyltin dichloride with biological molecules, suggesting the in situ formation of unstable key intermediates. nih.gov The technique is sensitive to the conditions in the ESI source, such as the focus voltage, which can influence the fragmentation patterns observed. researchgate.net

In positive ion ESI-MS, diphenyltin dichloride can exhibit characteristic ion clusters. For example, at a focus voltage of 15 V, ion clusters centered around m/z 341 and 309 have been observed. researchgate.net The fragmentation of diphenyltin dichloride can lead to the formation of ions such as [PhSn]+ (m/z 197), which results from the loss of a biphenyl (B1667301) molecule from the [M + H–HCl]+ ion. researchgate.net This fragmentation indicates a reduction from a tetravalent to a divalent tin cation. researchgate.net The study of these fragmentation pathways provides valuable mechanistic information. nih.govresearchgate.net Furthermore, ESI-MS is instrumental in characterizing the products of reactions involving diphenyltin dichloride, such as the formation of various organotin complexes.

It is also a valuable tool for the structural elucidation of ionic organotin(IV) compounds derived from diphenyltin dichloride. upce.cz The technique allows for the analysis of both the cationic and anionic parts of the molecule in positive and negative ion modes, respectively. upce.cz This is particularly useful for identifying complex organotin compounds and their hydrolysis products. upce.cz

The interpretation of mass spectrometry data is often enhanced by correlating experimental findings with theoretical calculations. Density Functional Theory (DFT) is a computational method used to model the molecular structure and properties of organotin compounds like diphenyltin dichloride. nih.govresearchgate.net These calculations can provide insights into the structure and reactivity of the compound. researchgate.net For example, DFT can be used to calculate atomic charges and generate molecular electrostatic potential (MEP) maps, which help in understanding the reactive sites of the molecule. researchgate.net

Theoretical calculations of isotopic abundance patterns are also crucial for confirming the identity of tin-containing ions in the mass spectrum due to the characteristic distribution of tin isotopes. upce.cz This comparison between experimental and theoretical isotopic patterns is a standard procedure for the identification of organometallic compounds. upce.cz

Mössbauer Spectroscopy for Tin Oxidation State and Coordination Geometry

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the chemical environment of the tin nucleus. It provides valuable information about the oxidation state, coordination number, and local symmetry of the tin atom in diphenyltin dichloride and its derivatives. The key parameters obtained from Mössbauer spectra are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

The isomer shift is indicative of the s-electron density at the tin nucleus and thus reflects the oxidation state of tin. For organotin(IV) compounds like diphenyltin dichloride, the isomer shift values are typically in a specific range that distinguishes them from tin(II) compounds.

The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an electric field gradient at the nucleus. This parameter is particularly sensitive to the symmetry of the electron distribution around the tin atom and, therefore, to the coordination geometry. For instance, a larger quadrupole splitting value is often associated with a lower coordination number or a more distorted geometry.

In the solid state, early interpretations of Mössbauer spectroscopic results for diphenyltin dichloride suggested a polymeric network involving six-coordinate tin. rsc.org However, this was later shown to be incorrect by single-crystal X-ray diffraction studies. rsc.org For various adducts of diphenyltin dichloride, Mössbauer spectroscopy has been used to infer the coordination geometry. For example, adducts with certain ligands have been suggested to have trigonal bipyramidal or distorted octahedral geometries based on their quadrupole splitting values. researchgate.net The technique has been widely applied to a range of dimethyltin (B1205294) and diphenyltin dichloride adducts to characterize their penta- and hexa-coordinated structures. cdnsciencepub.comacs.org

X-ray Diffraction Studies for Crystal and Molecular Structure Determination

Single-crystal X-ray diffraction has been instrumental in elucidating the detailed molecular structure of diphenyltin dichloride and its various adducts. researchgate.netrsc.orgscielo.br An early study on diphenyltin dichloride itself revealed that it crystallizes in the triclinic space group P1̅, with two discrete molecules in the asymmetric unit. rsc.org The mean bond distances were determined to be Sn– Cl 2 .346(2) Å and Sn–C 2.114(3) Å. rsc.org The valence angles around the tin atom were found to be approximately 100° for Cl–Sn–Cl, 107° for Cl–Sn–C, and 125.5° for C–Sn–C. rsc.org Crucially, this study showed no intermolecular association, with the shortest Sn···Cl contact being 3.77 Å, refuting the earlier hypothesis of a polymeric structure. rsc.org

Numerous adducts of diphenyltin dichloride with various ligands have also been characterized by single-crystal X-ray diffraction, providing a wealth of structural data. scielo.brresearchgate.netnih.govuu.nl These studies provide precise geometric parameters for the coordination sphere of the tin atom in different chemical environments.

Table 1: Selected Crystallographic and Geometric Data for Diphenyltin Dichloride and its Adducts

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Sn-Cl (Å) | Sn-C (Å) | C-Sn-C (°) | Ref. |

| Ph₂SnCl₂ | Triclinic | P1̅ | 15.905(2) | 9.367(1) | 9.034(1) | 76.89(1) | 93.21(1) | 94.78(1) | 2.346(2) | 2.114(3) | 125.5 | rsc.org |

| Ph₂SnCl₂·L¹ | Monoclinic | P2₁/c | 15.126(1) | 9.603(1) | 16.270(3) | 90 | 101.82(1) | 90 | 2.366(1), 2.471(1) | 2.119(3), 2.128(4) | 138.6(2) | scielo.br |

| [Ph₂Sn(HL)] | - | - | - | - | - | - | - | - | - | - | - | researchgate.net |

| [Ru(η⁶--p-cymene)(HL)Cl] | - | - | - | - | - | - | - | - | - | - | - | researchgate.net |

L¹ = 2-phenyl-1,3-dithiane (B1581651) trans-1,trans-3-dioxide

The coordination geometry around the tin atom in diphenyltin dichloride derivatives is highly variable and depends on the nature of the coordinating ligands. While solid diphenyltin dichloride itself exhibits a distorted tetrahedral geometry, its adducts can adopt higher coordination numbers. rsc.org

Trigonal Bipyramidal Geometry: Five-coordinate tin centers are common in adducts of diphenyltin dichloride and often adopt a trigonal bipyramidal geometry. In this arrangement, the more electronegative ligands typically occupy the axial positions, while the phenyl groups and the other ligand occupy the equatorial positions. researchgate.netscielo.br For example, in the adduct with 2-phenyl-1,3-dithiane trans-1,trans-3-dioxide, the tin atom is in a trigonal bipyramidal environment with one chlorine and the oxygen atom of the ligand in the axial positions. scielo.br The C-Sn-C angle in the equatorial plane is often significantly larger than the ideal 120° due to the steric bulk of the phenyl groups. researchgate.netscielo.br

Octahedral Geometry: Six-coordinate tin centers, typically with a distorted octahedral geometry, are also frequently observed in diphenyltin dichloride complexes. researchgate.netnih.gov This occurs when diphenyltin dichloride coordinates with two monodentate ligands or one bidentate ligand. In adducts of the type R₂SnX₂·2L, the two organic groups (R) are generally found in a trans orientation in the solid state. scispace.com For instance, in bis(N,N-diallyldithiocarbamato-κ²S,S′)diphenyltin(IV), the C₂S₄ donor set approximates an octahedral coordination geometry with the phenyl groups in a cis disposition. nih.gov The study of these coordination geometries is crucial for understanding the reactivity and biological activity of these compounds.

Intermolecular Interactions and Supramolecular Assembly in Solid State

The solid-state structure of Diphenyltin dichloride is characterized by discrete monomeric molecules with no significant intermolecular association through bridging halide atoms. X-ray diffraction studies reveal a crystalline structure where the primary forces governing the supramolecular assembly are weak van der Waals interactions, rather than strong intermolecular bonds. rsc.org

The crystal structure of Dichlorodiphenyltin has been determined by single-crystal X-ray diffraction. The crystals belong to the triclinic system. rsc.org Within the crystal lattice, the asymmetric unit contains two discrete molecules of Ph₂SnCl₂ which share identical geometries. rsc.org This arrangement underscores the absence of polymerization or strong molecular association in the solid state, a finding that corrected earlier interpretations of Mössbauer spectroscopic data which had suggested a polymeric network involving six-coordinate tin. rsc.org The shortest intermolecular contact between a tin and a chlorine atom (Sn···Cl) is reported to be 3.77 Å, a distance too long to be considered a significant bonding interaction. rsc.org

The coordination geometry around the tin atom is a distorted tetrahedron. The mean bond distances are 2.346(2) Å for Sn–Cl and 2.114(3) Å for Sn–C. rsc.org The valence angles around the central tin atom further illustrate this distortion, with the C–Sn–C angle being significantly larger than the Cl–Sn–Cl angle. rsc.org

Crystallographic Data for Diphenyltin Dichloride

This table presents the crystallographic parameters determined by single-crystal X-ray diffraction.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 15.905(2) |

| b (Å) | 9.367(1) |

| c (Å) | 9.034(1) |

| α (°) | 76.89(1) |

| β (°) | 93.21(1) |

| γ (°) | Not Reported |

| Z | 4 |

Data sourced from P. G. Harrison, T. J. King, & J. A. Richards (1974). rsc.org

Mean Bond Distances and Angles in Diphenyltin Dichloride

This table details the key intramolecular bond lengths and angles around the central tin atom.

| Bond/Angle | Mean Value |

|---|---|

| Bond Distances (Å) | |

| Sn–Cl | 2.346(2) |

| Sn–C | 2.114(3) |

| C–C | 1.387(13) |

| Valence Angles (°) | |

| Cl–Sn–Cl | 100.0 |

| Cl–Sn–C | 107.0 |

| C–Sn–C | 125.5 |

Data sourced from P. G. Harrison, T. J. King, & J. A. Richards (1974). rsc.org

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. For Diphenyltin (B89523) dichloride, DFT calculations have been employed to determine its fundamental properties, including its most stable geometry, electronic charge distribution, and spectroscopic characteristics. iau.irresearchgate.net These calculations often utilize functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as LANL2DZ for the tin atom and 6-31G* for other atoms. amazonaws.com

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global energy minimum. wikipedia.org For Diphenyltin dichloride, DFT calculations are used to determine the most stable conformation by systematically adjusting bond lengths, bond angles, and dihedral angles until the net forces on all atoms are negligible. wikipedia.orgresearchgate.net

Studies have shown that the geometry of Diphenyltin dichloride is a distorted tetrahedron around the central tin (Sn) atom. The phenyl groups and chlorine atoms are arranged to minimize steric hindrance and electrostatic repulsion. Energy computations for distorted structures, relaxed with respect to other degrees of freedom, show how much energy is required to alter bond angles from their lowest energy conformation. researchgate.net For instance, bending the C-Sn-C bond by 60 degrees requires approximately 7 kcal/mol. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for Diphenyltin Dichloride Note: Specific values can vary based on the computational method and basis set used. The data below represents typical findings from DFT studies.

| Parameter | Value |

|---|---|

| Sn-C Bond Length | ~2.14 Å |

| Sn-Cl Bond Length | ~2.36 Å |

| C-Sn-C Bond Angle | ~125.4° |

| Cl-Sn-Cl Bond Angle | ~101.2° |

| C-Sn-Cl Bond Angle | ~106.0° |

Electronic structure analysis provides insight into the reactivity and kinetic stability of a molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests that the molecule is more reactive as it requires less energy to be excited. univ-mosta.dz For organotin compounds, this analysis helps to understand the charge transfer interactions within the molecule. niscpr.res.in

Mulliken population analysis is used to calculate the partial atomic charges on each atom within the molecule. niscpr.res.in This information reveals the distribution of electrons and helps identify electrophilic and nucleophilic sites. In Diphenyltin dichloride, the tin atom typically carries a significant positive charge, making it a potential site for nucleophilic attack, while the chlorine atoms are negatively charged. researchgate.net

Table 2: Calculated Electronic Properties of Diphenyltin Dichloride Note: Values are representative and depend on the specific DFT functional and basis set.

| Property | Calculated Value |

|---|---|

| HOMO Energy | ~ -7.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 7.0 eV |

| Mulliken Charge on Sn | ~ +1.2 e |

| Mulliken Charge on Cl | ~ -0.6 e |

| Dipole Moment | ~ 4.5 Debye |

Theoretical calculations are highly effective in simulating and helping to interpret experimental spectra. DFT methods can predict vibrational frequencies (IR and Raman), which correspond to the stretching and bending of molecular bonds. iau.ir Calculated vibrational spectra for Diphenyltin dichloride and related organotin compounds show good agreement with experimental FTIR data, aiding in the assignment of complex spectral bands. iau.irugm.ac.id

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net For organotin compounds, predicting ¹¹⁹Sn NMR chemical shifts is particularly valuable, as these shifts are sensitive to the coordination number and geometry around the tin atom. semanticscholar.org Theoretical UV-Vis spectra, calculated using Time-Dependent DFT (TD-DFT), can predict electronic transitions (e.g., n→π* and π→π*) and correlate them with observed absorption bands. researchgate.netsemanticscholar.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. grafiati.com MD simulations have been used to study Diphenyltin dichloride (DPhT) in aqueous solutions. amazonaws.com These simulations confirm a moderate tendency for these molecules to aggregate in their cationic form in solution. amazonaws.com By simulating the movements and interactions of the molecule with its environment (like a solvent or a lipid bilayer), MD can reveal conformational changes and interaction stability that are not apparent from static models. researchgate.netgrafiati.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. frontiersin.orgnih.gov For organotin compounds, QSAR/QSPR studies have been developed to predict properties ranging from biotoxicity to chromatographic parameters. researchgate.net These models use molecular descriptors, which can be derived from computational chemistry (e.g., quantum chemical descriptors) or physicochemical parameters. researchgate.net While broad reviews on organotin QSAR exist, specific, detailed QSAR models focusing solely on Diphenyltin dichloride are less commonly published. However, the principles are applicable, where descriptors for Diphenyltin dichloride would be used in larger datasets of organotins to predict a specific activity or property. researchgate.netorientjchem.org

Molecular Docking Simulations in Biological Contexts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is widely used to understand the interaction between a ligand, such as Diphenyltin dichloride, and a biological macromolecule, typically a protein or DNA.

Research has employed molecular docking to investigate the interactions of Diphenyltin dichloride (DPhT) with various biological targets. For example, docking simulations with the α-hemolysin (αHL) nanopore revealed that DPhT can form stable interactions within the pore's constriction region. amazonaws.com These interactions are primarily identified as cation-π interactions between the tin center of the molecule and lysine (B10760008) amino acid residues of the protein. amazonaws.com In other studies, organotin compounds, including diphenyltin derivatives, have been docked into the ion channel of ATP Synthase, which is considered a primary target for these compounds. researchgate.net Docking simulations have also been used to verify the strong binding affinity of diphenyltin compounds to DNA, suggesting groove-binding as a primary mode of interaction. semanticscholar.org

Table 3: Summary of Molecular Docking Studies for Diphenyltin Dichloride and Related Compounds

| Biological Target | Key Interacting Residues | Primary Type of Interaction | Reference |

|---|---|---|---|

| α-Hemolysin Nanopore | Lys147 | Cation-π | amazonaws.com |

| ATP Synthase (Subunit a) | Not specified | Binding in ion channel | researchgate.net |

| Calf Thymus DNA (CT-DNA) | Not applicable (DNA grooves) | Groove-binding | semanticscholar.org |

Biological Activities and Mechanistic Investigations of Diphenyltin Dichloride and Its Complexes

Anticancer Activity

The anticancer potential of diphenyltin (B89523) dichloride and its derivatives has been a primary focus of research, revealing promising results in preclinical studies.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., L-1210 Leukemia, Breast Cancer)

Diphenyltin dichloride and its complexes have shown marked cytotoxic activity against various cancer cell lines in laboratory settings. For instance, diphenyltin(IV) derivatives have been tested against L-1210 leukemia cancer cells, demonstrating their potential as anticancer agents researchgate.net. Studies on diphenyltin(IV) dithiocarbamate (B8719985) compounds have also revealed their cytotoxic effects on acute lymphoblastic leukemia cells (CCRF-CEM), with the ability to inhibit cell growth and induce cell death preprints.orgpreprints.org.

In the context of breast cancer, various organotin compounds, including derivatives of diphenyltin, have been evaluated for their anticancer activity against cell lines such as MDA-MB-231 and MCF-7, showing high levels of activity . Specifically, triorganotin compounds have been examined for their cytotoxic effects in both ER(+) luminal (MCF-7) and ER(-) basal-like (MDA-MB-231) human breast cancer cell lines nih.gov.

The following table summarizes the cytotoxic activity of selected diphenyltin compounds against different cancer cell lines.

| Compound/Complex | Cancer Cell Line | IC50 Value | Reference |

| Diphenyltin(IV) 4-hydroxybenzoate | L-1210 Leukemia | 10.3 µg/mL | researchgate.net |

| Diphenyltin(IV) diisopropyl dithiocarbamate (DPDT) | CCL-119 (Acute Lymphoblastic Leukemia) | 4.16 ± 0.44 µM (at 24h) | preprints.orgpreprints.org |

| Diphenyltin(IV) diallyldithiocarbamate | HT-29 (Colon Adenocarcinoma) | 0.39 µM | nih.gov |

| Diphenyltin(IV) (2-methoxyethyl) methyldithiocarbamate | K562 (Human Erythroleukemia) | 4.0 µM | frontiersin.org |

| Diphenyltin(IV) methoxyethyldithiocarbamate | HL-60 (Human Leukemia) | 0.35 µM | frontiersin.org |

Comparative Studies with Other Organotin Compounds and Standard Drugs

The anticancer activity of diphenyltin dichloride and its derivatives is often compared to other organotin compounds and established chemotherapy drugs like cisplatin (B142131) to gauge their relative efficacy. Research has shown that the biological activity of organotin compounds often follows the order: R3SnX > R2SnX2 > RSnX3, indicating that triorganotin compounds generally exhibit the highest toxicity nih.gov.

In comparative studies against L-1210 leukemia cells, triphenyltin(IV) benzoate (B1203000) derivatives were found to exhibit higher anticancer activity than their diphenyltin(IV) and dibutyltin(IV) counterparts researchgate.net. Similarly, in studies on Jurkat E6.1 T-lymphoblastic leukemia cells, triphenyltin(IV) dithiocarbamate compounds displayed more potent cytotoxic effects than diphenyltin(IV) dithiocarbamate compounds nih.gov.

Organotin compounds, in general, have been explored as alternatives to cisplatin due to their potential for more favorable toxicological profiles and better cytotoxicity aacrjournals.org. For example, certain triphenyltin(IV) carboxylates demonstrated significantly higher cytotoxic potential against four different breast carcinoma cell lines compared to cisplatin, with IC50 values at nanomolar concentrations nih.gov.

Structure-Activity Relationship (SAR) in Anticancer Efficacy

The structure of organotin compounds plays a crucial role in their anticancer activity. The number and nature of the organic groups attached to the tin atom are key determinants of their biological efficacy nih.gov. For instance, the presence of phenyl groups can enhance the planarity of the molecule, which may facilitate its insertion into DNA, leading to greater cytotoxic activity frontiersin.org.

Studies on various derivatives have provided insights into the structure-activity relationship (SAR). For example, the introduction of different functional groups to a parent compound can significantly alter its antimigration and antiproliferation activities nih.gov. In the case of diorganotin dihalide complexes, the Sn-N bond lengths have been suggested to be a determinant of their antitumor activity researchgate.net. The lipophilicity conferred by the organic substituents is also a critical factor, with more lipophilic compounds often exhibiting enhanced biological activity nih.gov.

Proposed Mechanisms of Anticancer Action (e.g., DNA Interaction, Apoptosis Induction, Enzyme Inhibition)

The anticancer effects of diphenyltin dichloride and its complexes are believed to be mediated through several mechanisms at the cellular and molecular level. A primary proposed mechanism is the interaction with DNA. Organotin compounds can bind to the phosphate (B84403) groups of DNA, and their planar structures may allow for intercalation between DNA base pairs, disrupting DNA structure and function, and ultimately leading to cell death nih.govresearchgate.net. Some organotin complexes have been shown to cleave DNA, potentially through an oxidative pathway researchgate.net.

Another significant mechanism is the induction of apoptosis, or programmed cell death. Studies have shown that diphenyltin compounds can induce morphological changes in cancer cells characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies preprints.orgpreprints.org. The apoptotic process can be triggered by DNA damage, leading to the activation of signaling pathways involving proteins like p53 researchgate.net. The Bcl-2 protein family is also implicated in the apoptosis induced by some organotin derivatives mdpi.com.

Enzyme inhibition is another potential mechanism of action. The interaction of organotin compounds with various cellular components, including enzymes, can disrupt critical metabolic pathways within cancer cells . While the precise enzymatic targets are still under investigation, the broad reactivity of organotin compounds suggests that they may interfere with multiple enzymatic processes.

Strategies to Improve Selectivity and Reduce Non-Specific Action (e.g., Drug Carriers, Ionic Characteristics)

A major challenge in the development of anticancer drugs is achieving high selectivity for cancer cells while minimizing toxicity to normal cells. Researchers are exploring various strategies to enhance the selectivity of diphenyltin compounds. One approach is the use of drug carriers, which can help to target the delivery of the cytotoxic agent to the tumor site, thereby reducing systemic toxicity nih.govpatsnap.com.

Another strategy involves modifying the physicochemical properties of the compounds to improve their solubility and selectivity. For instance, synthesizing diphenyltin complexes with partial ionic characteristics has been investigated as a way to enhance water solubility, which is often a limiting factor for the biological application of organotin compounds aacrjournals.orgaacrjournals.orgresearchgate.net. By carefully designing the ligands attached to the diphenyltin moiety, it may be possible to create complexes that are preferentially taken up by or are more active in cancer cells nih.gov. The rationale is that differences in the cellular environments of tumor and normal tissues, such as pH or receptor expression, could be exploited to achieve selective drug action.

Antimicrobial Activity

In addition to their anticancer properties, diphenyltin dichloride and its derivatives have demonstrated notable antimicrobial activity. Various studies have reported the efficacy of these compounds against a range of bacteria. For example, diphenyltin(IV) di-3-chlorobenzoate and triphenyltin(IV) 3-chlorobenzoate (B1228886) have shown strong activity against Pseudomonas aeruginosa and Bacillus subtilis arpnjournals.org. Similarly, diphenyltin(IV) dibenzoate and triphenyltin(IV) benzoate compounds have been found to inhibit the growth of B. subtilis and P. aeruginosa arpnjournals.org.

Furthermore, certain diphenyltin(IV) benzoate derivatives have been tested for their disinfecting activity against both Gram-negative (Salmonella sp.) and Gram-positive (Staphylococcus aureus) bacteria, with all tested compounds showing activity at a minimum inhibitory concentration of 5x10^-4 M researchgate.net. This broad-spectrum antimicrobial activity suggests that diphenyltin compounds could have potential applications beyond cancer therapy, although further research is needed to establish their safety and efficacy for such uses.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

Diphenyltin dichloride and its derivatives have demonstrated significant potential as antibacterial agents against a range of both Gram-positive and Gram-negative bacteria. Research has shown that the biological activity of these organotin compounds is influenced by the organic ligands attached to the central tin atom. researchgate.net

Complexes of diphenyltin(IV) have shown notable efficacy. For instance, a metalloantibiotic formed by conjugating ciprofloxacin (B1669076) with diphenyltin(IV), known as CIPTIN, exhibited enhanced antibacterial activity compared to ciprofloxacin hydrochloride, ciprofloxacin alone, or diphenyltin dichloride (DPTD) by itself. rawdatalibrary.net CIPTIN displayed lower Minimum Inhibitory Concentration (MIC) values against several bacterial species, including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Staphylococcus epidermidis. rawdatalibrary.net

Derivatives such as diphenyltin(IV) dibenzoate and diphenyltin(IV) di-3-chlorobenzoate have also been reported to be active against Bacillus subtilis and Pseudomonas aeruginosa. arpnjournals.orgenvirobiotechjournals.com Studies using the diffusion method showed that these compounds produced zones of growth inhibition at concentrations of 200 ppm. arpnjournals.orgenvirobiotechjournals.com Similarly, diphenyltin(IV) chlorobenzoates were found to be active against S. aureus but did not show activity against E. coli under the tested conditions. researchgate.net The outer membrane of Gram-negative bacteria like E. coli is often cited as a primary reason for bacterial resistance to certain antimicrobial agents. researchgate.net

The following table summarizes the antibacterial activity of a diphenyltin(IV)-ciprofloxacin complex (CIPTIN) against various bacteria.

| Compound/Drug | Organism | MIC (μg/mL) | Inhibition Zone (mm) |

| CIPTIN | P. aeruginosa | 3.7 | 40.8 ± 1.5 |

| E. coli | 7.4 | 34.0 ± 0.8 | |

| S. aureus | 3.7 | 36.0 ± 1.1 | |

| S. epidermidis | 1.8 | 42.7 ± 0.8 | |

| Ciprofloxacin HCl | P. aeruginosa | 15.6 | 27.0 ± 0.9 |

| E. coli | 15.6 | 30.0 ± 1.0 | |

| S. aureus | 7.8 | 27.0 ± 0.9 | |

| S. epidermidis | 3.9 | 38.0 ± 1.2 | |

| Data sourced from study on Ciprofloxacin conjugated to diphenyltin(IV). rawdatalibrary.net |

Antifungal Efficacy (e.g., Candida albicans, Aspergillus flavus)

The antifungal properties of diphenyltin(IV) complexes have been a subject of investigation, demonstrating their potential as agricultural biocides and therapeutic agents. researchgate.net Studies on diphenyltin(IV) complexes, specifically those with acetylsalicylic acid and glycine, have shown antifungal activity against the Fusarium oxysporum strain. researchgate.net The results indicated that the inhibition zones produced by these diphenyltin(IV) compounds were broader than those of the parent compound, diphenyltin dichloride, and the free acids. researchgate.net

Furthermore, related organotin compounds have shown efficacy against fungi commonly implicated in yam rot, such as Aspergillus niger and Aspergillus flavus. researchgate.net For example, triphenyltin (B1233371) acetyl salicylate (B1505791), a related phenyltin compound, displayed strong antifungal activity against these Aspergillus species. researchgate.net While direct reports on diphenyltin salicylate were noted as scarce in the study, the findings for structurally similar compounds highlight the fungicidal potential of the phenyltin moiety. researchgate.net The mechanism of action is often attributed to the organotin part of the molecule. researchgate.net

Investigation of Biofilm Eradication

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotic therapies. frontiersin.org A key area of research is the development of agents that can effectively eradicate established biofilms.

A novel formulation involving diphenyltin(IV) conjugated with the antibiotic ciprofloxacin (CIPTIN) has been shown to be highly effective in this regard. rawdatalibrary.net This complex eradicates the biofilms of both Pseudomonas aeruginosa and Staphylococcus aureus more efficiently than ciprofloxacin hydrochloride or ciprofloxacin alone. rawdatalibrary.net The ability of such complexes to disrupt the resilient biofilm structure represents a significant advancement in combating persistent infections caused by these pathogens.

Mechanisms of Antimicrobial Action (e.g., Cell Wall Disturbance, Membrane Permeability, Enzyme Inactivation)

The antimicrobial action of organotin(IV) compounds like diphenyltin dichloride is believed to be multifaceted. The primary mechanism involves disruption of the bacterial cell. researchgate.net This can occur through several pathways:

Cell Wall and Membrane Integrity: The compounds can inhibit the formation of the cell wall or alter its structure after it has been formed. researchgate.net A key factor in their efficacy is their ability to increase the permeability of the cytoplasmic membrane, which leads to the leakage of essential nutrients and ions from the cell. researchgate.netresearchgate.net The lipophilic nature of the phenyl groups on the tin atom facilitates this permeation through the cell membrane. nih.gov

Enzyme Inactivation: Diphenyltin(IV) compounds can inhibit the activity of essential microbial enzymes. researchgate.netresearchgate.net

Inhibition of Nucleic Acid and Protein Synthesis: These compounds may also interfere with the synthesis of DNA, RNA, and proteins, thereby halting bacterial growth and replication. researchgate.net

The interaction is thought to occur as the electropositive tin compound disrupts the electronegative bacterial cell wall, leading to a disruption of bacterial growth. orientjchem.org

Correlation of Biological Activity with Molecular Structure

The biological activity of organotin compounds is strongly correlated with their molecular structure, particularly the number and nature of the organic groups attached to the tin atom.

A crucial factor is lipophilicity . An increase in the lipophilic character of the complex enhances its ability to permeate through the bacterial cell wall. nih.gov This is often achieved by having more phenyl (lipophilic) groups attached to the tin center. Consequently, diphenyltin(IV) derivatives often show better activity than mono-phenyltin(IV) derivatives. nih.gov Theoretical studies have suggested that a lower atomic dipole moment at the central tin atom corresponds to higher lipophilicity and, therefore, greater biological activity. nih.gov

The nature of the anion bound to the tin atom is considered a secondary, though still influential, factor in determining the antimicrobial potency of the compound. researchgate.net In some studies, triphenyltin derivatives have demonstrated greater activity than their diphenyltin counterparts, further underscoring the role of the number of organic substituents. orientjchem.org

Anti-inflammatory Activity

Inflammation is a biological response to harmful stimuli, such as pathogens or damaged cells. mdpi.com While research into the anti-inflammatory properties of diphenyltin dichloride itself is limited, studies on related organotin(IV) compounds suggest potential in this area. New coordination compounds of organotin(IV) chlorides, including triphenyltin(IV) and dibutyltin(IV), with the anti-inflammatory drug fexofenadine (B15129) have been synthesized and evaluated. researchgate.net The results indicated that triphenyltin(IV) derivatives of fexofenadine, in particular, exhibited promising anti-inflammatory effects. researchgate.net This suggests that the organotin moiety may contribute to or enhance anti-inflammatory activity, opening an avenue for future investigation into diphenyltin(IV) complexes for similar properties.

Antiviral Activity

Organotin(IV) compounds are known to exhibit a wide spectrum of biological activities, including potential as antiviral agents. researchgate.netresearchgate.net However, specific studies detailing the antiviral efficacy and mechanisms of diphenyltin dichloride or its direct complexes are not extensively covered in the available research literature. While the broader class of organometallics is of interest in the development of novel therapeutics, further targeted research is required to specifically characterize the antiviral capabilities of diphenyltin dichloride.

Other Reported Biological Activities (e.g., Biocidal Properties, Pest Control)

Diphenyltin dichloride exhibits notable biocidal properties, particularly against various microorganisms. Its toxic effects on freshwater aerobic bacteria have been demonstrated in studies investigating its degradation in river water. The compound's biocidal effect is significant enough to drastically reduce bacterial populations over time. For instance, research on bacteria from the River Benue showed that while a high bacterial population initially led to a 40.29% degradation of the chemical in the first two weeks, the subsequent reduction in bacteria due to the compound's toxicity lowered the degradation rate to 11.49% in the final two weeks of the 56-day experiment. frontiersin.orgbiosynth.com This highlights a dual role where the compound is both degraded by and toxic to the microbial community. frontiersin.orgbiosynth.com

The broader class of organotin compounds, especially tri-substituted variants like triphenyltins, are recognized for their fungicidal and bactericidal capabilities and have been used as industrial biocides and agricultural fungicides. nih.gov While diphenyltin dichloride is a di-substituted organotin, its demonstrated toxicity to microorganisms indicates it shares biocidal characteristics with other toxic organotins. frontiersin.org

In terms of pest control, historical data on the acute oral toxicity and repellency of various chemicals to house and deer mice include findings on diphenyltin dichloride, indicating its potential utility or risk in this area. nih.gov

Toxicological Studies and Environmental Implications in Biological Systems

Toxicity to Neural Cells and Fibroblasts

Direct research specifically detailing the toxic effects of diphenyltin dichloride on neural cells is limited; however, the broader class of organotin compounds is known for its neurotoxicity. frontiersin.org Organotins are capable of crossing the blood-brain barrier, leading to nervous system abnormalities. Compounds like trimethyltin (B158744) (TMT) are established neurotoxicants that can cause symptoms such as headaches, memory deficits, and seizures in humans. frontiersin.org Other organotins, such as tributyltin (TBT) and dibutyltin (B87310) (DBT), induce neuronal death, oxidative stress, and neuroinflammation in brain cells. frontiersin.org Dibutyltin, a metabolite of TBT, is particularly potent, causing neuronal death at concentrations 40 times lower than TMT. frontiersin.org These findings suggest that diphenyltin dichloride may exert neurotoxic effects through similar mechanisms, such as inducing oxidative stress and disrupting cellular function in the brain.

Regarding its effect on fibroblasts, one study investigated the toxicity of various organotin compounds, including triphenyltin derivatives, on a non-cancerous lung fibroblast cell line (V79). nih.gov While diphenyltin dichloride itself was not the primary focus of this specific cytotoxicity analysis, the study contributes to the understanding of how organotins, in general, affect fibroblast viability. The significant cytotoxicity of diphenyltin dichloride has been noted, and it is recognized as a reactive compound. biosynth.com Its complexes have been evaluated for cytotoxic activity against various human cancer cell lines, often showing potent effects. nih.govnih.gov This established cytotoxicity against multiple cell types, including non-cancerous cells, underscores the compound's potential to be harmful to fibroblasts and other somatic cells.

Impact on Reproductive Function

Diphenyltin dichloride has been shown to have significant adverse effects on reproductive function, particularly during the early stages of pregnancy. nih.govpreprints.org A study in female rats demonstrated that oral administration of the compound could interfere with both the initiation and maintenance of pregnancy. nih.govpreprints.org

The timing of exposure was found to be a critical factor. When administered on days 0-3 of pregnancy, a dose of 16.5 mg/kg and higher significantly increased pre-implantation loss. nih.govpreprints.org The pregnancy rate was also significantly decreased at a dose of 24.8 mg/kg during this early period. nih.govpreprints.org Exposure during a later stage of blastogenesis (days 4-7 of pregnancy) also impacted reproductive outcomes, with a 33.0 mg/kg dose leading to a decreased pregnancy rate and increased pre- and post-implantation loss. nih.govpreprints.org The study concluded that diphenyltin dichloride induces early embryonic loss and that its detrimental effects are more pronounced when exposure occurs in the earliest stages of pregnancy. nih.govnih.govpreprints.org The general class of organotin compounds is a concern for reproductive health, with some variants known to act as endocrine disruptors. nih.gov

| Exposure Period (Days of Pregnancy) | Dosage (mg/kg) | Observed Effect |

|---|---|---|

| 0-3 | ≥ 16.5 | Significant increase in pre-implantation loss |

| 0-3 | 24.8 | Significant decrease in pregnancy rate |

| 4-7 | 33.0 | Significant decrease in pregnancy rate |

| 4-7 | 33.0 | Significant increase in post-implantation loss |

Degradation in Environmental Media and Microbial Resistance